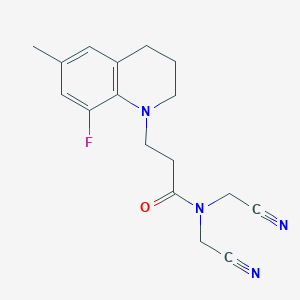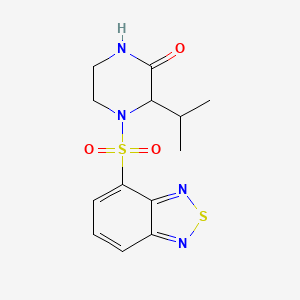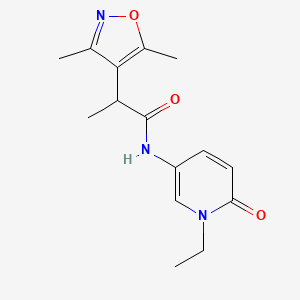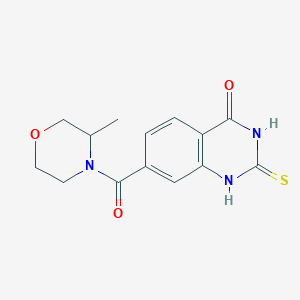![molecular formula C13H18N2O3S B7572368 5-Methyl-3-[2-(4-methyl-1,3-thiazol-2-yl)morpholin-4-yl]oxolan-2-one](/img/structure/B7572368.png)
5-Methyl-3-[2-(4-methyl-1,3-thiazol-2-yl)morpholin-4-yl]oxolan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methyl-3-[2-(4-methyl-1,3-thiazol-2-yl)morpholin-4-yl]oxolan-2-one, also known as MTM or Methylthiomorpholine, is a chemical compound that has been widely studied for its potential applications in various scientific research fields. It is a heterocyclic compound that consists of a morpholine ring, a thiazole ring, and an oxolane ring. MTM has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further research and development.
Mécanisme D'action
The mechanism of action of 5-Methyl-3-[2-(4-methyl-1,3-thiazol-2-yl)morpholin-4-yl]oxolan-2-one is not fully understood, but it is believed to involve the inhibition of protein synthesis in target cells. 5-Methyl-3-[2-(4-methyl-1,3-thiazol-2-yl)morpholin-4-yl]oxolan-2-one has been found to bind to the ribosome, preventing the formation of peptide bonds and inhibiting the synthesis of new proteins.
Biochemical and Physiological Effects:
5-Methyl-3-[2-(4-methyl-1,3-thiazol-2-yl)morpholin-4-yl]oxolan-2-one has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the growth of a variety of fungi and bacteria, including Candida albicans, Aspergillus fumigatus, and Staphylococcus aureus. 5-Methyl-3-[2-(4-methyl-1,3-thiazol-2-yl)morpholin-4-yl]oxolan-2-one has also been found to exhibit antiviral activity against a number of viruses, including HIV-1, herpes simplex virus, and respiratory syncytial virus.
Avantages Et Limitations Des Expériences En Laboratoire
5-Methyl-3-[2-(4-methyl-1,3-thiazol-2-yl)morpholin-4-yl]oxolan-2-one has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high level of purity, making it a reliable and consistent research tool. However, 5-Methyl-3-[2-(4-methyl-1,3-thiazol-2-yl)morpholin-4-yl]oxolan-2-one also has some limitations. It is highly reactive and can be difficult to handle, requiring special precautions to ensure safety. Additionally, its mechanism of action is not fully understood, making it difficult to predict its effects on different cell types and organisms.
Orientations Futures
There are several potential future directions for research on 5-Methyl-3-[2-(4-methyl-1,3-thiazol-2-yl)morpholin-4-yl]oxolan-2-one. One area of interest is the development of new drugs based on 5-Methyl-3-[2-(4-methyl-1,3-thiazol-2-yl)morpholin-4-yl]oxolan-2-one's antifungal, antibacterial, and antiviral properties. Another potential direction is the study of 5-Methyl-3-[2-(4-methyl-1,3-thiazol-2-yl)morpholin-4-yl]oxolan-2-one's effects on cancer cells, with the aim of developing new cancer therapies. Additionally, further research is needed to fully understand the mechanism of action of 5-Methyl-3-[2-(4-methyl-1,3-thiazol-2-yl)morpholin-4-yl]oxolan-2-one and its effects on different cell types and organisms.
Méthodes De Synthèse
5-Methyl-3-[2-(4-methyl-1,3-thiazol-2-yl)morpholin-4-yl]oxolan-2-one can be synthesized using a variety of methods, including the reaction of 4-methyl-2-thiocyanatobenzaldehyde with morpholine, followed by cyclization with ethyl acetoacetate. Another method involves the reaction of 4-methyl-2-thiocyanatobenzaldehyde with morpholine, followed by cyclization with ethyl acetoacetate and subsequent methylation with methyl iodide.
Applications De Recherche Scientifique
5-Methyl-3-[2-(4-methyl-1,3-thiazol-2-yl)morpholin-4-yl]oxolan-2-one has been extensively studied for its potential applications in various scientific research fields. It has been found to exhibit antifungal, antibacterial, and antiviral properties, making it a promising candidate for the development of new drugs to combat infectious diseases. 5-Methyl-3-[2-(4-methyl-1,3-thiazol-2-yl)morpholin-4-yl]oxolan-2-one has also been studied for its potential use in cancer therapy, as it has been found to inhibit the growth of cancer cells in vitro.
Propriétés
IUPAC Name |
5-methyl-3-[2-(4-methyl-1,3-thiazol-2-yl)morpholin-4-yl]oxolan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3S/c1-8-7-19-12(14-8)11-6-15(3-4-17-11)10-5-9(2)18-13(10)16/h7,9-11H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPIRMWHADVIRNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C(=O)O1)N2CCOC(C2)C3=NC(=CS3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-3-[2-(4-methyl-1,3-thiazol-2-yl)morpholin-4-yl]oxolan-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(3-Chlorophenyl)piperazin-1-yl]butanamide](/img/structure/B7572290.png)
![Methyl 2-[[2-(2-ethoxyanilino)-2-oxoethyl]-(2-methoxy-2-oxoethyl)amino]acetate](/img/structure/B7572297.png)
![2-[3-[(6-methyl-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-4-yl)oxy]phenyl]-1,3,4-oxadiazole](/img/structure/B7572302.png)

![5-[3-[4-(1H-pyrazol-5-yl)piperidin-1-yl]propyl]-3-thiophen-2-yl-1,2,4-oxadiazole](/img/structure/B7572313.png)
![Methyl 2-[4-[(2-tert-butyl-1,3-benzoxazol-5-yl)sulfamoyl]phenoxy]acetate](/img/structure/B7572321.png)
![2-[3-(dimethylamino)piperidin-1-yl]-N,N-dimethylacetamide](/img/structure/B7572322.png)
![Methyl 2-[(3,5-dichlorobenzoyl)-(2-methoxy-2-oxoethyl)amino]acetate](/img/structure/B7572354.png)

![1-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)-N-[(3,5-dimethoxyphenyl)methyl]ethanamine](/img/structure/B7572373.png)


![[4-(2-Methylanilino)piperidin-1-yl]-(3-methyl-1,2-oxazol-5-yl)methanone](/img/structure/B7572391.png)
